Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Description
Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chiral tetrahydroisoquinoline (TIQ) derivative characterized by a methoxy substituent at position 5 and a methyl ester group at position 1. The stereochemistry at the C1 position is critical, as it influences the compound’s conformational stability and pharmacological or catalytic properties. This compound belongs to a broader class of TIQs, which are structurally defined by a fused benzene and piperidine ring system. TIQs are widely studied for their roles in asymmetric catalysis, neurotransmitter analog synthesis, and medicinal chemistry .
The synthesis of this compound typically involves a Pictet-Spengler cyclization or imine formation followed by cyclization under acidic conditions, as demonstrated in analogous TIQ derivatives (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate) . The absolute stereochemistry is confirmed via NMR and X-ray crystallography, with the (1S) configuration ensuring distinct spatial arrangements of substituents that dictate reactivity and biological interactions .
Properties
IUPAC Name |
methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-15-10-5-3-4-9-8(10)6-7-13-11(9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHQVQQODQQUNN-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CCN[C@@H]2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-methoxy-1,2,3,4-tetrahydroisoquinoline is reacted with methyl chloroformate under anhydrous conditions, typically in an inert atmosphere such as nitrogen or argon, to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous Flow Reactors: To ensure consistent quality and yield.
Automated Systems: For precise control of reaction conditions such as temperature, pressure, and reactant concentrations.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydride (NaH) or other strong bases to deprotonate the methoxy group, followed by the addition of electrophiles.
Major Products
Oxidation: Formation of 5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid.
Reduction: Formation of 5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-methanol.
Substitution: Formation of various substituted isoquinolines depending on the electrophile used.
Scientific Research Applications
Anticancer Properties
One of the most promising applications of methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is its anticancer activity. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:
- Study Findings : In vitro studies have shown that related compounds can inhibit cell proliferation in human tumor cells with IC50 values in the low micromolar range . The National Cancer Institute has evaluated similar compounds under their Developmental Therapeutics Program, revealing promising anticancer activities .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Isoquinoline derivatives are known for their potential to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases:
- Mechanism of Action : The compound may exert its effects by interacting with dopaminergic and serotonergic pathways, which are critical in conditions such as Parkinson's and Alzheimer's diseases .
Case Study 1: Anticancer Activity Evaluation
In a study published in Molecules, researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their anticancer properties against a panel of human cancer cell lines. The results indicated that this compound exhibited significant growth inhibition with an average GI50 value below 20 μM across multiple cell lines. This suggests its potential for development into a therapeutic agent for cancer treatment .
Case Study 2: Neuroprotective Studies
A separate investigation focused on the neuroprotective effects of tetrahydroisoquinoline derivatives found that these compounds could reduce oxidative stress markers in neuronal cell cultures. The study indicated that this compound might protect against neurotoxicity induced by beta-amyloid peptides .
Mechanism of Action
The mechanism of action of Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as monoamine oxidase (MAO) or receptors in the central nervous system.
Pathways Involved: The compound may influence neurotransmitter pathways, potentially affecting dopamine and serotonin levels.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Pharmacological Effects of TIQ Derivatives
| Compound | Blood Pressure Response | Toxicity (LD₅₀, mg/kg) | Epinephrine Interaction | CNS Effects |
|---|---|---|---|---|
| Target compound | Mild pressor response | Not reported | Potentiation | Tremors (low incidence) |
| 6,7-Dimethoxy-1-methyl-TIQ (6d) | Tachyphylaxis observed | 120 (rat, oral) | Inhibition | Convulsions (high dose) |
| MPTP | N/A | 50 (primate, IV) | N/A | Parkinsonism |
Table 2: Crystallographic Parameters of Selected TIQs
| Compound | Crystal System | Conformation | Hydrogen Bonding |
|---|---|---|---|
| Methyl (1S)-5-methoxy-TIQ-1-carboxylate | Monoclinic (P21) | Half-boat | N–H⋯O, C–H⋯O (columnar stacking) |
| (1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-TIQ-3-carboxylate | Triclinic (P1) | Half-chair | C–H⋯O (chain formation) |
Biological Activity
Methyl (1S)-5-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H15NO3
- Molecular Weight : 205.25 g/mol
- CAS Number : 1389358-15-9
1. Neuroprotective Effects
Tetrahydroisoquinolines have been studied for their neuroprotective properties. Research indicates that compounds like this compound can exhibit protective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. These effects are attributed to their ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis.
2. Antioxidant Properties
Studies have shown that THIQs possess significant antioxidant activity. This activity is crucial for protecting cells from oxidative stress, which is a contributing factor in various diseases, including cancer and neurodegeneration. The antioxidant mechanism involves the scavenging of free radicals and the enhancement of endogenous antioxidant defenses.
3. Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. In vitro studies indicate that it can inhibit the growth of bacteria and fungi, suggesting its potential as a natural antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Serotonin Receptor Modulation : Compounds in this class have been shown to interact with serotonin receptors (5-HT receptors), which play a critical role in mood regulation and neuroprotection.
- Phosphodiesterase Inhibition : Some studies suggest that THIQs may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic nucleotides (cAMP and cGMP) which are important for various cellular signaling pathways.
Case Studies
A review of literature reveals several case studies highlighting the efficacy of THIQs:
Q & A
Q. Key Data :
| Step | Yield | Purity | Confirmation Method |
|---|---|---|---|
| Cyclization | 88% | >97% | NMR, X-ray |
| Separation | 95% enantiomeric excess | >97% | Chiral HPLC |
How is the structural conformation of this compound characterized in solid-state and solution phases?
Basic Research Question
Structural characterization employs:
X-ray crystallography : Reveals the half-boat conformation of the TIQ ring (θ = 53.94°, φ = 335.3°) and hydrogen-bonding networks (e.g., N1—H1N⋯O3 interactions) stabilizing the crystal lattice .
NMR spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., δ 3.79 ppm for methoxy groups) and dynamic behavior in solution .
IR spectroscopy : Peaks at 1746 cm⁻¹ (ester C=O) and 1516 cm⁻¹ (aromatic C=C) validate functional groups .
Advanced Insight : Computational modeling (DFT) can predict ring puckering and compare experimental vs. theoretical conformations .
How does methylation at the 5-position influence lipophilicity, solubility, and bioavailability?
Advanced Research Question
Methylation alters physicochemical properties:
- Lipophilicity : Methylation of hydroxyl groups (e.g., 5-hydroxy → 5-methoxy) increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Solubility : Methoxy groups reduce hydrogen-bonding capacity, decreasing aqueous solubility but improving lipid bilayer penetration .
- Bioavailability : Enhanced lipophilicity correlates with improved oral absorption in preclinical models (e.g., 20–30% bioavailability increase in methylated analogs) .
Q. Data Contradictions :
| Compound | logP (Exp.) | logP (Calc.) | Solubility (mg/mL) |
|---|---|---|---|
| 5-Hydroxy-TIQ | 1.2 | 1.3 | 12.5 |
| 5-Methoxy-TIQ | 1.8 | 2.1 | 8.7 |
| Discrepancies arise from method-dependent logP measurements (shake-flask vs. HPLC) . |
What are the challenges in synthesizing C6–C17 alkyl chain derivatives of tetrahydroisoquinolines?
Advanced Research Question
Key challenges include:
Steric hindrance : Longer alkyl chains impede cyclization efficiency (e.g., yields drop from 88% to <50% for C10+ derivatives) .
Purification : Hydrophobic byproducts complicate column chromatography; reverse-phase HPLC or preparative TLC is required .
Activity trade-offs : While C6–C8 chains improve antifungal activity (MIC = 2–4 µg/mL), C12+ chains reduce solubility, limiting in vivo applications .
Methodological Solution : Use microwave-assisted synthesis to reduce reaction times and improve yields for long-chain derivatives .
How does stereochemistry at C1 and C3 positions affect catalytic activity in asymmetric organocatalysis?
Advanced Research Question
The (1S,3S) configuration enhances enantioselectivity in Diels-Alder reactions (e.g., 90% ee vs. 40% ee for (1R,3S)) due to:
Conformational rigidity : The half-boat conformation positions the ester moiety for optimal substrate binding .
Intermolecular interactions : Hydrogen bonds (e.g., C19—H19B⋯O2) stabilize transition states, as shown in X-ray structures .
Steric effects : Bulky substituents at C1 (e.g., phenyl groups) direct reactant orientation, improving stereochemical outcomes .
Q. Experimental Evidence :
| Catalyst | Reaction | ee (%) | Yield (%) |
|---|---|---|---|
| (1S,3S)-TIQ | Diels-Alder | 92 | 85 |
| (1R,3S)-TIQ | Diels-Alder | 45 | 78 |
| Data from asymmetric cycloadditions using α,β-unsaturated aldehydes . |
What strategies mitigate conflicting lipophilicity data for methylated tetrahydroisoquinolines?
Advanced Research Question
Discrepancies in logP values arise from:
Methodology : Shake-flask (gold standard) vs. HPLC (correlation-based) measurements .
pH effects : Ionization of secondary amines (pKa ~9.5) alters apparent lipophilicity in aqueous buffers .
Solution : Use standardized protocols (e.g., OECD Guideline 117) and validate with computational tools like ACD/LogP .
What in vitro models are suitable for evaluating this compound’s neuroprotective or cytotoxic activity?
Basic Research Question
Neuroprotection : SH-SY5Y cells treated with neurotoxins (e.g., MPTP analogs) to mimic Parkinson’s disease, with viability assessed via MTT assay .
Cytotoxicity : MCF-7 or HeLa cells dosed at 1–100 µM, measuring IC50 via flow cytometry .
Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or oxidative stress (SOD activity) .
Advanced Insight : Structure-activity relationships (SAR) guided by substituent effects (e.g., methoxy vs. hydroxy groups) reveal targets like monoamine oxidase-B (MAO-B) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
